(S)-1-(1H-Indol-3-yl)propan-2-ol (S)-1-(1H-Indol-3-yl)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16003958
InChI: InChI=1S/C11H13NO/c1-8(13)6-9-7-12-11-5-3-2-4-10(9)11/h2-5,7-8,12-13H,6H2,1H3/t8-/m0/s1
SMILES:
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol

(S)-1-(1H-Indol-3-yl)propan-2-ol

CAS No.:

Cat. No.: VC16003958

Molecular Formula: C11H13NO

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(1H-Indol-3-yl)propan-2-ol -

Specification

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
IUPAC Name (2S)-1-(1H-indol-3-yl)propan-2-ol
Standard InChI InChI=1S/C11H13NO/c1-8(13)6-9-7-12-11-5-3-2-4-10(9)11/h2-5,7-8,12-13H,6H2,1H3/t8-/m0/s1
Standard InChI Key JXMVNHWZTQYNTJ-QMMMGPOBSA-N
Isomeric SMILES C[C@@H](CC1=CNC2=CC=CC=C21)O
Canonical SMILES CC(CC1=CNC2=CC=CC=C21)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The (S)-1-(1H-Indol-3-yl)propan-2-ol molecule comprises a planar indole heterocycle linked via a methylene bridge to a chiral secondary alcohol. The indole system consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered pyrrole ring, while the propan-2-ol moiety introduces a stereogenic center at the C2 position. The absolute S configuration at this center is critical for potential biological interactions, as enantiomeric pairs often exhibit divergent pharmacological profiles .

Key structural descriptors include:

  • IUPAC Name: (2S)-1-(1H-indol-3-yl)propan-2-ol

  • Canonical SMILES: CC@@HO

  • InChIKey: JXMVNHWZTQYNTJ-QMMMGPOBSA-N

Spectroscopic and Physical Data

Experimental data for (S)-1-(1H-Indol-3-yl)propan-2-ol remain sparse, but analogs provide insights:

PropertyValue/DescriptionSource
Boiling PointNot reported (decomposes on heating)
Melting PointNot characterized
Density~1.2 g/cm³ (estimated)
SolubilitySoluble in polar aprotic solvents
Optical Rotation[α]D²⁵ = +15.6° (c=1, MeOH)

The absence of melting/boiling point data in literature suggests thermal instability or challenges in isolation . Nuclear magnetic resonance (NMR) spectra of analogous compounds exhibit characteristic indole proton resonances at δ 7.0–7.9 ppm (aromatic) and δ 3.5–4.5 ppm (methine adjacent to -OH) .

Synthetic Methodologies

Chiral Pool Synthesis

A five-step enantioselective route to related (R)-1-(1H-Indol-3-yl)propan-2-amines provides a template for adapting to the S-configuration :

  • Nitroalkene Preparation: Nitropropene derivatives react with indole-3-carbaldehyde via Henry reaction.

  • Modified Nef Reaction: Fe-HCl-mediated conversion of nitro groups to ketones.

  • Sulfinamide Condensation: (R)-2-Methyl-2-propanesulfinamide introduces chirality.

  • Grignard Addition: Methylmagnesium bromide extends the carbon chain.

  • Desulfonation: HCl/MeOH cleavage yields enantiopure amine (>99% ee) .

For (S)-1-(1H-Indol-3-yl)propan-2-ol, replacing the final amine with a hydroxyl group would require:

  • Ketone Reduction: NaBH₄ or asymmetric catalytic hydrogenation of 1-(1H-indol-3-yl)propan-2-one.

  • Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic alcohol .

Protecting Group Strategies

Synthesis of 1-(1H-Indol-3-yloxy)propan-2-ol highlights challenges in hydroxyl group management :

  • TBS Protection: tert-Butyldimethylsilyl (TBS) ethers stabilize alcohols during indole functionalization.

  • Wilsmeier–Haack Formylation: POCl3/DMF-mediated introduction of aldehyde groups at C3 of indole.

  • Deprotection: HF-pyridine or TBAF removes silyl protecting groups .

Research Challenges and Future Directions

Stability Optimization

Proclivity toward oxidation necessitates formulation studies. Lyophilization with cyclodextrins or lipid nanoparticulate encapsulation may enhance shelf-life .

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